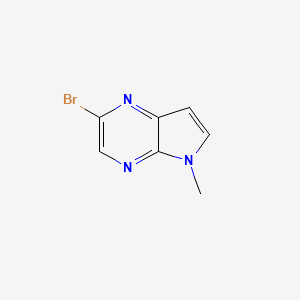

N-Methyl-5-bromo-4,7-diazaindole

Description

Historical Trajectory and Foundational Studies of the Diazaindole Core in Chemical Research

The journey of diazaindole scaffolds in chemical research is intrinsically linked to the broader exploration of indole (B1671886) and its aza-analogs, known as azaindoles. Azaindoles, where one or more carbon atoms in the benzene (B151609) ring of indole are replaced by nitrogen, have been a subject of study for their potential to modulate the electronic and biological properties of the parent indole nucleus. nih.govresearchgate.net The synthesis of the 7-azaindole (B17877) core, for instance, has been a focus of research for decades, with various methods developed for its construction and functionalization. organic-chemistry.orgrsc.org

The development of synthetic routes to diazaindoles, containing two nitrogen atoms in the six-membered ring, followed the advancements in azaindole chemistry. Early methods often involved multi-step syntheses with potentially hazardous reagents. google.com However, the quest for more efficient and environmentally benign synthetic strategies has led to the development of novel approaches, including palladium-catalyzed cross-coupling reactions and one-pot procedures. nih.gov These modern synthetic methods have made a wider range of substituted diazaindole derivatives more accessible for study. The foundational work on the synthesis of various azaindole and diazaindole isomers has laid the groundwork for the exploration of more complex derivatives like N-Methyl-5-bromo-4,7-diazaindole.

Significance of this compound as a Representative Halogenated N-Methylated Diazaindole Derivative

This compound stands out as a representative example of a halogenated and N-methylated diazaindole derivative, combining two key structural modifications that are known to significantly influence the properties of heterocyclic compounds.

N-Methylation: The introduction of a methyl group on a nitrogen atom within a heterocyclic ring system, a process known as N-methylation, can have profound effects on a molecule's physical and biological properties. researchgate.net N-methylation can alter a compound's solubility, lipophilicity, and metabolic stability. researchgate.net In the context of medicinal chemistry, N-methylation can also impact a molecule's binding affinity to biological targets. researchgate.net The synthesis of N-methylated indoles and their aza-analogs has been achieved through various methods, including the use of classic methylating agents and greener alternatives like dimethyl carbonate. st-andrews.ac.uk

Halogenation: The incorporation of halogen atoms, such as bromine, is a common strategy in drug design to enhance biological activity and modulate pharmacokinetic properties. Halogenation can influence a molecule's conformation, lipophilicity, and ability to form halogen bonds, which can be crucial for target engagement. nih.gov The enzymatic and chemical halogenation of indole and azaindole scaffolds has been a subject of considerable research, leading to the development of methods for the selective introduction of halogens at various positions on the heterocyclic core. nih.gov

The combination of both N-methylation and bromination in this compound results in a compound with a unique set of properties that may be of interest for further chemical and biological investigations.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1217090-32-8 | google.comnih.gov |

| Chemical Formula | C₇H₆BrN₃ | nih.gov |

| Molecular Weight | 212.05 g/mol | nih.gov |

| IUPAC Name | 2-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | nih.gov |

Current Academic Research Landscape and Future Perspectives for this compound

Currently, the academic research landscape for the specific compound this compound appears to be in its nascent stages, with limited published studies directly investigating its synthesis or applications. The compound is primarily available through chemical suppliers, suggesting its use as a building block or a research chemical for screening purposes. google.comnih.gov

However, the broader field of functionalized diazaindole and azaindole derivatives is an active area of research. Scientists are continuously exploring new synthetic methodologies to create diverse libraries of these compounds for various applications, particularly in drug discovery. nih.govorganic-chemistry.org The azaindole scaffold is a key component in several approved drugs and clinical candidates, highlighting the therapeutic potential of this class of compounds. researchgate.net

Future Perspectives:

The future for this compound likely lies in its exploration as a scaffold for the development of novel bioactive molecules. The presence of the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This could lead to the generation of new derivatives with tailored biological activities.

Given the established importance of halogenated and N-methylated heterocycles in medicinal chemistry, future research on this compound could focus on:

Development of efficient and scalable synthetic routes: Establishing a robust synthesis for this compound would facilitate its wider use in research.

Exploration of its chemical reactivity: Investigating the reactivity of the diazaindole core and the bromine substituent would open up avenues for creating diverse chemical libraries.

Biological screening: Evaluating the compound and its derivatives for various biological activities, such as kinase inhibition, antimicrobial effects, or as probes for biological processes, could uncover its therapeutic potential.

Properties

IUPAC Name |

2-bromo-5-methylpyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNWBBQXABEWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=NC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680925 | |

| Record name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217090-32-8 | |

| Record name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl 5 Bromo 4,7 Diazaindole

Synthesis of Key Precursors and Strategic Functional Group Interconversions Leading to the Diazaindole Ring System

The assembly of the N-Methyl-5-bromo-4,7-diazaindole core relies heavily on the strategic preparation of key intermediates and the precise application of functional group interconversions. The foundational step is the synthesis of the unmethylated bromo-diazaindole scaffold, which is then subjected to N-methylation.

Preparation of 5-Bromo-4,7-diazaindole and Related Bromo-Diazaindole Intermediates

The synthesis of 5-Bromo-4,7-diazaindole, a critical precursor, can be achieved through several documented routes. One prominent method involves the base-mediated intramolecular cyclization of a substituted pyrazine (B50134). For instance, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (B1525660) undergoes cyclization when treated with potassium tert-butoxide in tetrahydrofuran (B95107) (THF) to yield the target 5-Bromo-4,7-diazaindole. chemicalbook.com An alternative pathway begins with 2-aminopyrazine, which is first brominated using N-bromosuccinimide to form 2-amino-3,5-dibromopyrazine. google.com This intermediate is then reacted with acetaldehyde (B116499) in the presence of a catalyst and a base like potassium tert-butoxide to construct the diazaindole ring system. google.com A patent describes a general method for preparing 5-substituted-4,7-diazaindoles by reacting a suitable precursor with potassium tert-butoxide, highlighting the versatility of this reagent in the final ring-closing step. google.com

The presence of the bromine atom makes this intermediate a valuable building block for further functionalization, particularly through cross-coupling reactions. chemblink.comcymitquimica.com

Table 1: Selected Synthetic Routes for 5-Bromo-4,7-diazaindole

| Starting Material | Reagents | Key Transformation | Reference |

| 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | Potassium tert-butoxide, THF | Intramolecular Cyclization | chemicalbook.com |

| 2-aminopyrazine | 1. N-bromosuccinimide; 2. Acetaldehyde, NHC-Pd catalyst, Potassium tert-butoxide | Bromination, Cyclization | google.com |

| 2-amino-3-methylpyrazine | Pivaloyl chloride, Acid | Acylation, Deprotection, Cyclization | google.com |

N-Methylation Strategies for Diazaindole Scaffolds

Once the 5-bromo-4,7-diazaindole core is in hand, the final step is the introduction of a methyl group onto the pyrrole (B145914) nitrogen. Standard N-alkylation conditions are effective; for example, deprotonation of the N-H bond with a strong base like sodium hydride (NaH) followed by the addition of an electrophile like methyl iodide (MeI) in a polar aprotic solvent such as dimethylformamide (DMF) achieves this transformation. rsc.org

More contemporary and environmentally benign methods for N-methylation have also been developed. The use of dimethyl carbonate (DMC) as a "green" methylating agent, catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been explored for indole (B1671886) systems. nih.govnih.gov Interestingly, the choice of catalyst can lead to different products; DABCO typically yields the desired N-methylated product exclusively, while DBU can produce a mixture of N-methylated and N-methoxycarbonylated compounds. nih.gov For complex, densely functionalized molecules, advanced catalytic systems, such as iridium-catalyzed N-methylation protocols, offer high chemoselectivity and functional group tolerance. rsc.org

Table 2: Comparison of N-Methylation Methods for Indole and Diazaindole Scaffolds

| Method | Reagents | Catalyst/Base | Key Features | Reference |

| Classical Alkylation | Methyl iodide (MeI) | Sodium Hydride (NaH) | Standard, high-yielding method. | rsc.org |

| Green Methylation | Dimethyl carbonate (DMC) | DABCO | Environmentally friendly, selective for N-methylation. | nih.govnih.gov |

| Green Methylation | Dimethyl carbonate (DMC) | DBU | Can lead to competitive N-methoxycarbonylation. | nih.gov |

| Catalytic Methylation | N/A | Iridium complex | High functional group tolerance for late-stage methylation. | rsc.org |

Advanced Approaches to Constructing the this compound Framework

Modern synthetic organic chemistry offers sophisticated methods that can construct the core diazaindole framework in fewer steps, often employing powerful catalytic and cyclization reactions.

Intramolecular Cyclization Reactions in the Formation of Pyrrolo[2,3-b]pyrazine Systems

The formation of the pyrrolo[2,3-b]pyrazine (4,7-diazaindole) ring system is a key strategic challenge. Intramolecular cyclization is a common and effective approach. A widely used method involves the base-induced cyclization of a 2-amino-3-alkynylpyrazine intermediate. lookchem.com This precursor is typically generated via a Sonogashira cross-coupling reaction. The subsequent treatment with a base, such as potassium tert-butoxide (t-BuOK), promotes the intramolecular attack of the amino group onto the alkyne, forming the pyrrole ring. rsc.org Other strategies include Chichibabin-type reactions and gold-catalyzed cycloisomerization of alkynyl-amines, which provide alternative pathways to the fused heterocyclic system. researchgate.netgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions for Diazaindole Synthesis and Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for both the synthesis and subsequent functionalization of diazaindole scaffolds. mdpi.comacs.org The Larock indole synthesis, for instance, has been adapted for azaindoles, involving the palladium-catalyzed heteroannulation of internal alkynes. mdpi.com

A powerful two-step, one-pot protocol for synthesizing pyrrolo[2,3-b]pyrazines involves an initial Sonogashira coupling between a halo-aminopyrazine and a terminal alkyne, followed by a base-induced intramolecular cyclization. lookchem.com Another efficient route utilizes a Suzuki-Miyaura coupling between a chloroamino-N-heterocycle and (2-ethoxyvinyl)borolane, which, after an acid-catalyzed cyclization, yields the diazaindole core. mdpi.comresearchgate.net Once formed, the bromo-diazaindole can be further elaborated using palladium catalysis to form new C-N and C-O bonds, allowing for the introduction of amides, amines, and phenols onto the heterocyclic frame. beilstein-journals.org

Table 3: Palladium-Catalyzed Reactions in Diazaindole Synthesis

| Reaction Type | Key Reagents | Transformation | Reference |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, CuI | Forms a C-C bond, creating an alkynyl-aminopyrazine intermediate for cyclization. | lookchem.com |

| Suzuki-Miyaura Coupling | (2-ethoxyvinyl)borolane, Pd catalyst | Forms a C-C bond, creating an enamine precursor for cyclization. | mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Amides, Amines, Pd(OAc)₂, Xantphos | Forms C-N bonds for functionalization of the diazaindole core. | beilstein-journals.org |

| Heck Reaction | Alkenes, Pd catalyst | Forms C-C bonds via reaction of a halo-diazaindole. | mdpi.com |

Regioselective Halogenation Protocols for Azaindoles and Diazaindoles

The introduction of a halogen atom at a specific position on the diazaindole ring is crucial for creating versatile synthetic handles. A highly practical and efficient method for the regioselective bromination of azaindoles and diazaindoles utilizes copper(II) bromide (CuBr₂). researchgate.netscite.ai This reaction is typically carried out in acetonitrile (B52724) at room temperature and demonstrates excellent regioselectivity for the C-3 position of the pyrrole ring, proceeding in high yields. thieme-connect.com This method avoids the formation of isomeric mixtures often encountered with other brominating agents. thieme-connect.com For other halogens, advanced methods like the rhodium-catalyzed C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) as the chlorine source have also been developed, showcasing modern approaches to directed C-H functionalization. acs.org

Mechanistic Elucidation of Key Synthetic Transformations in this compound Preparation

The preparation of this compound involves several key chemical transformations, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing the synthesis and achieving desired purity and yield.

Formation of the 4,7-Diazaindole Core: A critical step is the construction of the fused bicyclic ring system. One efficient method for assembling the 4,7-diazaindole ring is through an intramolecular Chichibabin reaction. acs.org This transformation involves the cyclization of a pyridine (B92270) derivative bearing an appropriate side chain, leading to the formation of the pyrrole ring fused to the pyridine ring. Another powerful method involves the palladium-catalyzed annulation of amino-ortho-iodopyridines with reagents like allyl acetate. mdpi.comnih.gov The proposed mechanism for this reaction proceeds through the formation of a π-allyl complex, followed by an intermolecular nucleophilic attack that generates the pyrrole ring and regenerates the Pd(0) catalyst. mdpi.comnih.gov

Introduction of Substituents (Bromination and N-Methylation):

Bromination: The introduction of the bromine atom at the C5 position is a key functionalization step. Regioselective bromination of azaindole and diazaindole systems can be achieved efficiently using copper(II) bromide (CuBr₂) in acetonitrile at room temperature. researchgate.net This method offers a practical and high-yielding transformation. researchgate.net Alternative brominating agents include N-bromosuccinimide (NBS). smolecule.com

N-Methylation: The methylation of the pyrrole nitrogen is typically achieved via nucleophilic substitution. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the N-H of the diazaindole ring, forming a nucleophilic anion. This anion then reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to yield the N-methylated product.

Cross-Coupling Reactions: While not part of the core synthesis of the title compound itself, palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions are fundamental for creating derivatives from the 5-bromo intermediate. mdpi.comnih.gov The Suzuki reaction involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the new C-C bond. nih.gov The Sonogashira coupling follows a similar catalytic cycle involving oxidative addition, transmetalation with a copper acetylide (formed from a terminal alkyne), and reductive elimination. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies for this compound Production

The efficient production of this compound, particularly on a larger scale, necessitates careful optimization of reaction parameters to maximize yield and purity while ensuring process scalability.

Optimization of Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used in the synthesis of complex azaindoles and serve as excellent models for optimization studies. researchgate.net For instance, the optimization of a C-O coupling reaction between N-methyl-4-bromo-7-azaindole and m-cresol (B1676322) involved screening various catalysts, ligands, bases, and solvents.

Table 1: Example Optimization of a Pd-Catalyzed C-O Coupling Reaction Based on a model reaction for azaindole derivatives. researchgate.net

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Trace |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 110 | 92 |

| 4 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 110 | 75 |

| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 90 |

One-Pot Procedures: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly improve efficiency and yield. mdpi.comnih.gov A one-pot approach involving N-arylation and Sonogashira coupling followed by in situ cyclization has been reported for the synthesis of various azaindoles. mdpi.comnih.gov

Optimized Reagents and Conditions: The choice of reagents is critical. For example, in the synthesis of a related 2,3-disubstituted 4,7-diazaindole, in situ-generated CH₃TiCl₃ was found to be a superior reagent for methyl addition to an enolizable ketone compared to CH₃MgX, leading to kilogram-scale production. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For instance, a palladium-catalyzed heteroannulation was significantly improved by using microwave heating instead of conventional methods. researchgate.net

Process Scale-Up Considerations: A patent for the synthesis of 5-bromo-7-azaindole (B68098) highlights a multi-step process starting from 2-aminopyridine, involving bromination, iodination, a Sonogashira coupling, and a final intramolecular cyclization. google.com For industrial production, optimizing the mass ratio of reagents, solvents, and catalysts at each step is crucial for maximizing throughput and yield. google.compatsnap.com

The following table outlines a synthetic sequence for a related disubstituted azaindole, demonstrating the conditions used in a multi-step process aimed at lead optimization, where yields are a key consideration. nih.gov

Table 2: Synthetic Sequence and Conditions for 3,5-Disubstituted-7-Azaindole Analogs nih.gov

| Step | Transformation | Reagents and Conditions | Yield |

|---|---|---|---|

| a | Iodination | NIS, acetonitrile, 50 °C, 2h | 83% |

| b | Tosylation | Tosyl chloride, Et₃N, DMAP, DCM, rt, 12 h | 78% |

| c | Suzuki Coupling | Boronic ester, PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, 3:1 dioxane:water, 80 °C, 10 min, μw | 56–73% |

| d | Suzuki Coupling | 1-Methyl-4-pyrazoleboronic acid pinacol (B44631) ester, K₂CO₃, PdCl₂(dppf)·CH₂Cl₂, 3:1 dioxane:water, 85 °C, 4 h | 83–93% |

By systematically investigating these parameters and strategies, chemists can develop robust and efficient synthetic routes suitable for both laboratory research and large-scale industrial production of this compound.

Chemical Reactivity and Derivatization of N Methyl 5 Bromo 4,7 Diazaindole

Electrophilic Aromatic Substitution Reactions on the N-Methyl-4,7-diazaindole Ring System

The 4,7-diazaindole (or pyrrolo[2,3-b]pyrazine) ring system is generally considered electron-deficient due to the presence of two nitrogen atoms in the six-membered ring. However, the pyrrole (B145914) moiety retains some of its inherent nucleophilic character, making it susceptible to electrophilic attack under certain conditions. The N-methylation of the pyrrole nitrogen can influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) reactions typically proceed through a two-step mechanism involving the attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com

For the N-Methyl-4,7-diazaindole core, electrophilic substitution is anticipated to occur preferentially on the five-membered pyrrole ring. The precise position of substitution (C2 or C3) can be influenced by the directing effects of the existing substituents and the reaction conditions. For instance, iodination of 5-bromo-4,7-diazaindole has been shown to occur at the C3 position. google.com A similar outcome would be expected for the N-methylated analog.

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Moiety of N-Methyl-5-bromo-4,7-diazaindole

The bromine atom at the C5 position of this compound serves as a key handle for introducing a wide array of functional groups through nucleophilic substitution and, more prominently, transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. harvard.edumdpi.com It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base. harvard.edu This reaction is particularly valuable for the synthesis of biaryl compounds.

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The bromine at the C5 position can be readily displaced by a variety of aryl and heteroaryl groups, allowing for the synthesis of diverse libraries of compounds. For example, the coupling of 5-bromo-7-azaindole (B68098) derivatives with arylboronic acids has been successfully employed in the synthesis of potential therapeutic agents. nih.gov The N-methyl group in this compound can enhance the stability and solubility of the molecule without significantly impeding the cross-coupling reaction.

The general conditions for a Suzuki-Miyaura coupling of this compound would involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like those employing SPhos or XPhos ligands, a base like potassium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | N-Methyl-5-aryl-4,7-diazaindole |

While direct nucleophilic aromatic substitution of the bromine atom is generally difficult, palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, provide an efficient route to introduce amine functionalities. This reaction would involve treating this compound with an amine in the presence of a palladium catalyst and a suitable ligand.

Alkylation at the nitrogen atoms of the diazaindole core can also be achieved. While the pyrrole nitrogen is already methylated in the parent compound, the pyrazine (B50134) nitrogen can potentially be alkylated under specific conditions, although this may require activation of the ring system.

Functionalization Strategies for Diverse Substituent Introduction on the this compound Core

The strategic combination of the reactions described above allows for the introduction of a wide variety of substituents at different positions of the this compound core. A common synthetic strategy involves first utilizing the bromine at C5 for a cross-coupling reaction, followed by functionalization at other positions, such as the C3 position, via electrophilic substitution. nih.gov

For instance, a synthetic route could involve:

Suzuki-Miyaura coupling of this compound with an arylboronic acid to install a substituent at the C5 position. nih.gov

Subsequent iodination at the C3 position using N-iodosuccinimide (NIS). nih.gov

A second cross-coupling reaction at the newly introduced iodine at C3 to afford a di-substituted product.

This modular approach provides access to a vast chemical space, enabling the fine-tuning of the molecule's properties for various applications.

Table 2: Sequential Functionalization of the this compound Core

| Step | Reaction | Reagents | Position Functionalized |

| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C5 |

| 2 | Iodination | N-Iodosuccinimide (NIS) | C3 |

| 3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C3 |

Chemical Stability and Degradation Pathways of this compound

This compound is a relatively stable solid compound under standard laboratory conditions. sigmaaldrich.comachmem.comfluorochem.co.uk However, like many organic molecules, it can be susceptible to degradation under harsh conditions such as strong acids, strong bases, high temperatures, or prolonged exposure to light.

Potential degradation pathways could include:

Hydrolysis: Under strongly acidic or basic conditions, the diazaindole ring system could potentially undergo hydrolytic cleavage, although it is generally quite robust.

Oxidation: Strong oxidizing agents could lead to the oxidation of the diazaindole ring or the methyl group.

Photodecomposition: Prolonged exposure to UV light might lead to decomposition, a common issue for many aromatic and heterocyclic compounds.

Debromination: Under certain reductive conditions, the carbon-bromine bond could be cleaved.

It is important to store this compound in a cool, dry, and dark place to ensure its long-term stability. sigmaaldrich.com

Spectroscopic Characterization and Structural Elucidation of N Methyl 5 Bromo 4,7 Diazaindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyrazine core and the N-methyl group. The protons on the pyrazine (B50134) and pyrrole (B145914) rings would likely appear in the aromatic region (δ 6.5-8.5 ppm). The N-methyl protons are expected to be observed as a singlet in the upfield region, typically around δ 3.8-4.0 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the heterocyclic rings would resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon of the N-methyl group would appear at a significantly higher field. The presence of the bromine atom would induce a downfield shift on the directly attached carbon (C5) and influence the shifts of adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Methyl-5-bromo-4,7-diazaindole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.88 | ~31.8 |

| H-2 | ~7.46 | - |

| H-3 | ~6.65 | - |

| C-2 | - | ~131.0 |

| C-3 | - | ~100.6 |

| C-3a | - | ~138.0 |

| C-5 | - | ~140.6 |

| C-6 | ~8.0 (approx.) | ~134.7 |

| C-7a | - | ~138.6 |

Note: The predicted values are based on data from structurally similar compounds, such as 2-bromo-3-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine. rsc.org

Mass Spectrometry (MS) Analysis for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and the fragmentation pathways of this compound. The nominal molecular weight of this compound is 212.05 g/mol , corresponding to the molecular formula C₇H₆BrN₃. sigmaaldrich.comamericanelements.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the bromine atom, the methyl group, and potentially the cleavage of the heterocyclic rings.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 211 | Molecular Ion |

| [M+2]⁺ | 213 | Isotopic peak for ⁸¹Br |

| [M-Br]⁺ | 132 | Loss of Bromine atom |

| [M-CH₃]⁺ | 196 | Loss of Methyl group |

| [M-HCN]⁺ | 184 | Loss of Hydrogen Cyanide from the pyrazine ring |

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for heterocyclic compounds.

Advanced Spectroscopic Techniques for Investigating Electronic and Vibrational Properties

UV-Vis and fluorescence spectroscopy are employed to study the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent, such as dioxane or acetonitrile (B52724), is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. researchgate.netuobaghdad.edu.iq Based on data from similar 2-aminomaleimide fluorophores, a maximum absorbance around 375 nm can be anticipated. researchgate.net

Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would likely show a peak at a longer wavelength than the absorption maximum, with the difference being the Stokes shift. For related compounds, emission maxima have been observed around 482 nm. researchgate.net The fluorescence quantum yield provides a measure of the efficiency of the fluorescence process.

Table 3: Predicted Photophysical Properties of this compound

| Parameter | Predicted Value |

| Absorption Maximum (λ_abs) | ~375 nm |

| Molar Extinction Coefficient (ε) | ~3400 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | ~482 nm |

| Stokes Shift | ~107 nm |

Note: The predicted values are based on data from structurally analogous compounds. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule. The spectra provide a unique "fingerprint" for this compound, revealing the presence of specific functional groups and providing information about the molecular structure.

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the heterocyclic framework, and various bending vibrations. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C and C=C vibrations of the aromatic system.

Table 4: Predicted ajor Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (N-CH₃) | 2950 - 2850 | 2950 - 2850 |

| C=C / C=N Stretch | 1650 - 1450 | 1650 - 1450 |

| C-H Bending | 1400 - 1000 | 1400 - 1000 |

| C-Br Stretch | 700 - 500 | 700 - 500 |

Note: The predicted frequencies are based on general ranges for similar functional groups and heterocyclic systems. ksu.edu.saindexcopernicus.comnist.gov

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

Although no specific crystal structure for this compound is publicly available, analysis of related azaindole derivatives suggests that the pyrrolo[2,3-b]pyrazine ring system is essentially planar. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as π-π stacking and potentially weak C-H···N or C-H···Br hydrogen bonds.

Computational Chemistry and Theoretical Studies of N Methyl 5 Bromo 4,7 Diazaindole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like N-Methyl-5-bromo-4,7-diazaindole. These methods provide insights into electronic structure, chemical reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions, which are crucial for predicting reactivity. For the 4,7-diazaindole scaffold, the nitrogen atoms introduce significant changes to the electronic landscape compared to indole (B1671886). The pyridine (B92270) nitrogen (N7) acts as an electron-withdrawing group, influencing the aromatic system. The methyl group at the N-1 position and the bromine at the C-5 position will further modulate this electronic structure. Dehydrogenation at the pyrrole (B145914) nitrogen has been shown in theoretical studies to convert an electron-rich azaindole into an electron-deficient one, highlighting how modifications can tune the electronic properties. acs.org

Spectroscopic Properties: Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate ultraviolet (UV) absorption spectra. mdpi.com Studies on various azaindoles have used TD-DFT to predict excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. mdpi.comaip.org For instance, DFT methods have been successfully used to calculate the UV excitation spectra for 4-, 5-, and 6-azaindoles. mdpi.com Similarly, vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated and assigned to specific molecular motions. mdpi.comresearcher.life In a study on chloro-substituted 7-azaindole-3-carbaldehydes, DFT calculations were used to analyze the vibrational spectra of different dimer conformations, showing good agreement with experimental data. mdpi.comresearcher.life These studies confirm that DFT is a reliable method for predicting the spectroscopic signatures of azaindole derivatives.

Table 1: Representative Predicted Spectroscopic Data for Azaindole Derivatives based on Theoretical Studies (Note: This table is illustrative and based on data for related azaindole compounds, not specifically this compound.)

| Property | Calculation Method | Predicted Value | Reference Compound(s) |

|---|---|---|---|

| First Excited Singlet State (S1) | TD-DFT | ~4.3 - 4.5 eV | 7-Azaindole (B17877) |

| N1-H Stretching Vibration (Dimer) | DFT (B3LYP-D3) | ~3100 cm⁻¹ | 5-Chloro-7-azaindole-3-carbaldehyde |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing for the exploration of conformational landscapes and interactions with surrounding molecules over time.

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For a molecule like this compound, rotation around single bonds can lead to different conformers. While the core diazaindole ring system is relatively rigid, substituents can have rotational freedom. MD simulations can track the dihedral angles of these substituents to identify the most stable, low-energy conformations. google.com For related azaindole derivatives, computational studies have analyzed the planarity of the molecule and the orientation of substituent groups, which can be critical for binding to biological targets. nih.gov

Intermolecular Interactions: MD simulations are particularly valuable for studying how a molecule interacts with its environment, such as solvent molecules or a protein binding pocket. acs.org Studies on 7-azaindole have used ab initio QM/MM molecular dynamics to investigate excited-state hydrogen transfer with water molecules, demonstrating the detailed mechanistic insights that can be gained. acs.org In the context of drug design, MD simulations can assess the stability of a ligand-protein complex. nih.govrsc.org For example, simulations of 7-azaindole derivatives bound to the SARS-CoV-2 spike protein have shown how the ligand can form stable, non-covalent interactions with key residues, elucidating the mechanism of action. nih.govnih.gov These simulations can reveal the persistence of hydrogen bonds, hydrophobic interactions, and pi-pi stacking over the simulation time, providing a measure of binding stability. nih.gov

In Silico Prediction of Biological Interactions and Pharmacokinetic Profiles relevant to Diazaindole Derivatives

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process.

Pharmacokinetic Profile (ADMET): For diazaindole derivatives, various online servers and software packages can predict key ADME properties. nih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties. Important parameters include:

Absorption: Prediction of human intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential metabolism by cytochrome P450 (CYP) enzymes, which is a major pathway for drug metabolism. nih.gov

Excretion: Prediction of total clearance.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Studies on various heterocyclic compounds, including benzimidazole (B57391) and sulfonamide derivatives, demonstrate the routine application of these predictive models. nih.govmdpi.comresearchgate.net For a molecule like this compound, these tools can provide crucial first-pass information on its drug-likeness.

Table 2: Representative In Silico Predicted ADMET Properties for a Diazaindole Scaffold (Note: These are generalized predictions for a representative diazaindole structure and are not specific experimental values for this compound.)

| ADMET Property | Predicted Outcome | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good cell membrane penetration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Likely No | May not readily enter the central nervous system. |

| Plasma Protein Binding | High | The compound is likely to be highly bound to proteins in the blood. |

| Metabolism | ||

| CYP2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Likely Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Likely No | Low probability of being mutagenic. |

Ligand-Protein Docking Studies for Elucidating Binding Modes with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.comarxiv.org This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Binding to Protein Kinases: The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the design of protein kinase inhibitors. nih.govjst.go.jpnih.govresearchgate.net Kinases are a major class of drug targets, and the diazaindole core is an excellent mimic of the purine (B94841) ring of ATP, allowing it to act as a competitive inhibitor. nih.govjst.go.jp The nitrogen atoms in the diazaindole ring are crucial for forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. jst.go.jpchemicalbook.comjst.go.jp

Docking studies of various 7-azaindole derivatives have revealed several distinct binding modes within the kinase hinge region chemicalbook.comjst.go.jp:

Normal Mode: The N7 atom and the N1-H group of the azaindole form a bidentate hydrogen bond with the backbone amide and carbonyl of the hinge residues. chemicalbook.comjst.go.jp

Flipped Mode: The azaindole ring is rotated 180 degrees relative to the normal mode, presenting a different set of hydrogen bond donors and acceptors to the hinge. chemicalbook.comjst.go.jp

Non-Hinge Mode: The azaindole moiety does not interact with the hinge region directly but is oriented elsewhere in the binding site, while another part of the molecule engages the hinge. chemicalbook.comjst.go.jp

The specific binding mode adopted often depends on the substitution pattern on the azaindole ring. jst.go.jp For this compound, docking simulations would be essential to predict its likely binding orientation in a target kinase, guiding further optimization efforts. For example, docking studies on IKK2 inhibitors established a structure-activity relationship that guided the synthesis of more potent compounds. nih.gov

Table 3: Common Binding Modes of Azaindole Derivatives in Kinase Active Sites

| Binding Mode | Description | Key Interactions |

|---|---|---|

| Normal | The pyrrole N-H and pyridine N7 of the azaindole form bidentate hydrogen bonds with the kinase hinge. chemicalbook.comjst.go.jp | Hydrogen bonds with backbone amides of hinge residues (e.g., GK+1 and GK+3). chemicalbook.com |

| Flipped | The azaindole is rotated 180°, with the pyridine N7 and a substituent forming interactions. chemicalbook.comjst.go.jp | Hydrogen bonds with hinge residues, often involving the GK+3 residue as both donor and acceptor. chemicalbook.com |

| Non-Hinge | The azaindole moiety binds to a different part of the ATP pocket, away from the hinge. chemicalbook.comjst.go.jp | Interactions are variable and depend on the specific kinase and inhibitor structure. |

Biological and Medicinal Chemistry Applications of N Methyl 5 Bromo 4,7 Diazaindole and Its Derivatives

Strategic Role of Diazaindole Scaffolds in Contemporary Drug Discovery and Development

Diazaindole scaffolds, which are bioisosteres of indole (B1671886) and purine (B94841) systems, have garnered significant attention in medicinal chemistry. google.com These bicyclic heterocycles, formed by fusing a pyridine (B92270) and a pyrrole (B145914) ring, offer a unique combination of properties that make them ideal for drug design. google.com The substitution of a carbon atom in the indole ring with a nitrogen atom to form an azaindole can modulate key physicochemical properties such as solubility, pKa, and lipophilicity. researchgate.net This fine-tuning is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The 7-azaindole (B17877) isomer, in particular, is recognized as an excellent "hinge-binding motif" for protein kinase inhibitors. jst.go.jpjst.go.jp The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, allowing the scaffold to form two crucial hydrogen bonds with the kinase hinge region—a critical interaction for potent inhibition. jst.go.jpjst.go.jp This ability to mimic the binding of ATP has led to the development of numerous kinase inhibitors. researchgate.net The successful application of this strategy is exemplified by Vemurafenib, an FDA-approved B-RAF kinase inhibitor for melanoma, which was developed from a simple 7-azaindole fragment. jst.go.jpjst.go.jp The versatility of the azaindole core, with its multiple sites for chemical modification, allows for the creation of extensive compound libraries to screen for new biological activities, solidifying its status as a privileged scaffold in drug discovery. jst.go.jpgoogle.com

| Scaffold Type | Key Features in Drug Design | Representative Application |

| Diazaindole | Bioisostere of indole/purine; modulates solubility and ADME properties. google.comresearchgate.net | Kinase Inhibitors google.com |

| 7-Azaindole | Excellent hinge-binding motif for kinases; forms bidentate hydrogen bonds. jst.go.jpjst.go.jp | Vemurafenib (B-RAF inhibitor) jst.go.jp |

| Benzopyran | Rigid heterocyclic nucleus; allows for diverse skeletal modifications. google.com | Libraries for receptor binding screens google.com |

N-Methyl-5-bromo-4,7-diazaindole as a Precursor and Key Intermediate in Pharmaceutical Synthesis

This compound serves as a critical and specialized building block in the synthesis of complex pharmaceutical agents. Its structure contains several key features: the diazaindole core for biological targeting, a bromine atom that provides a reactive handle for cross-coupling reactions (like Suzuki or Buchwald-Hartwig), and a methyl group on the pyrrole nitrogen. This methylation prevents the formation of N-H-related byproducts and can influence the final compound's binding affinity and pharmacokinetic properties. While many synthetic routes utilize the related N-H or N-tosylated diazaindole intermediates, the N-methylated version offers a direct pathway for incorporating this specific structural element into the final drug candidate. chemicalbook.commatrixscientific.com

Synthesis of Janus Kinase (JAK) Inhibitors (e.g., Upadacitinib) Utilizing Diazaindole Scaffolds

The synthesis of Upadacitinib, a selective JAK1 inhibitor, highlights the importance of diazaindole intermediates. chemicalbook.comresearchgate.net Patent literature outlines synthetic routes where a protected 5-bromo-4,7-diazaindole core is a key starting material. chemicalbook.com One common intermediate is N-Tosyl-5-bromo-4,7-diazaindole. chemicalbook.commatrixscientific.com In these multi-step syntheses, the bromo-diazaindole core undergoes coupling reactions with other complex fragments to build the final molecule. chemicalbook.comgoogle.com The tosyl group (Ts) serves as a protecting group for the pyrrole nitrogen, which can be removed later in the synthesis. google.com The synthesis of Upadacitinib demonstrates a convergent approach where the diazaindole portion is prepared separately and then combined with a functionalized pyrrolidine (B122466) carboxamide fragment. researchgate.net The bromine atom on the diazaindole ring is essential for this coupling step, typically a Suzuki or similar palladium-catalyzed reaction, which forms a new carbon-carbon bond to link the two main parts of the molecule. researchgate.net

Table 2: Key Intermediates in Upadacitinib Synthesis

| Intermediate Name | CAS Number | Role in Synthesis |

|---|---|---|

| N-Tosyl-5-bromo-4,7-diazaindole | 1201186-54-0 | Protected diazaindole core for coupling reactions. chemicalbook.commatrixscientific.com |

| 5-Bromo-4,7-diazaindole | 875781-43-4 | Unprotected diazaindole core. google.comscbt.com |

| This compound | 1217090-32-8 | Pre-methylated diazaindole building block. sigmaaldrich.comamericanelements.com |

Design and Synthesis of Novel Therapeutic Agents Incorporating the this compound Core

The this compound core is a valuable starting point for generating novel therapeutic agents beyond established drugs. Its inherent features allow medicinal chemists to explore new structure-activity relationships (SAR). For instance, the bromine atom can be replaced with a variety of aryl or heteroaryl groups via Suzuki coupling to explore interactions with different pockets of a target protein. nih.gov Research has demonstrated the synthesis of novel bis-indolyl methanones starting from 5-bromo-7-azaindoles, which were then functionalized using Suzuki coupling to create highly fluorescent biaryl derivatives with potential applications in materials science or as biological probes. nih.gov Similarly, new 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for antitumor activity, showing that modifications at the 5-position of the azaindole ring are critical for potency. nih.gov While these examples often start with the N-H or N-tosylated precursor, the use of this compound provides a more direct route to N-methylated final products, which can exhibit distinct biological profiles.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Inhibition of Protein Kinases by Diazaindole-based Compounds

Derivatives of diazaindole are potent inhibitors of a wide range of protein kinases, which are crucial regulators of cell signaling. google.comresearchgate.net Their mechanism of action typically involves competitive binding at the ATP-binding site of the kinase. jst.go.jp The 7-azaindole scaffold is particularly effective at this, forming two hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain, effectively blocking ATP from binding and preventing the phosphorylation of substrate proteins. jst.go.jpjst.go.jp

X-ray crystallography studies have revealed different binding modes for azaindole inhibitors. The most common is the "normal" mode, as described above. However, a "flipped" mode, where the azaindole ring is rotated 180 degrees, has also been observed. jst.go.jp In some cases, a "non-hinge" binding mode occurs when the molecule has another, more dominant hinge-binding motif. jst.go.jp The versatility of the diazaindole scaffold allows it to inhibit various kinase families, including tyrosine kinases (e.g., c-Met) and serine/threonine kinases (e.g., B-RAF, CDKs, Pim kinases), making it a cornerstone of modern kinase inhibitor design. google.comjst.go.jp

Table 3: Examples of Kinases Targeted by Azaindole-Based Inhibitors

| Kinase Target | Kinase Family | Significance | Reference |

|---|---|---|---|

| Janus Kinase (JAK) | Tyrosine Kinase | Inflammatory diseases | researchgate.net |

| B-RAF | Serine/Threonine Kinase | Melanoma | jst.go.jpjst.go.jp |

| c-Met | Tyrosine Kinase | Cancer, metastasis | google.com |

| Pim Kinases | Serine/Threonine Kinase | Cancer, cell cycle regulation | jst.go.jp |

Modulation of Cellular Signaling Pathways and Gene Expression by Diazaindole Derivatives

By inhibiting protein kinases, diazaindole derivatives can profoundly modulate the cellular signaling pathways that control fundamental processes like cell proliferation, differentiation, and apoptosis. nih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. google.comnih.gov

A prime example is the JAK-STAT signaling pathway, which is central to the immune response. Cytokines bind to their receptors, activating associated JAKs. The activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which translocate to the nucleus and regulate the expression of inflammatory genes. smolecule.com JAK inhibitors derived from diazaindole scaffolds, such as Upadacitinib, block this cascade at the source. researchgate.netsmolecule.com By inhibiting JAK1, Upadacitinib prevents STAT phosphorylation, thereby suppressing the expression of multiple pro-inflammatory cytokines and modulating the immune response. chemicalbook.comsmolecule.com This targeted modulation of a key signaling node demonstrates the therapeutic power of inhibitors built from the diazaindole core. The ability to interfere with specific signaling networks makes these compounds powerful tools for both therapeutic intervention and for studying the complex web of cellular communication.

Interaction with Biomolecules, Enzyme Mechanisms, and Protein Interactions

This compound and its parent compound, 5-bromo-4,7-diazaindole, are of significant interest in medicinal chemistry due to their interactions with various biomolecules, particularly protein kinases. google.com The diazaindole scaffold, a fusion of a pyrrole and a pyrazine (B50134) ring, provides a unique framework for designing molecules that can interact with the active sites of enzymes. chemblink.comresearchgate.net

The interaction of these compounds with biomolecules can offer insights into enzyme mechanisms and protein interactions. chemblink.com The 4,7-diazaindole core, in particular, is recognized as an excellent "hinge-binding motif." jst.go.jp This is because the nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can act as a hydrogen bond acceptor and donor, respectively. jst.go.jp This allows for the formation of two hydrogen bonds with the hinge region of a kinase's ATP-binding site, a common mechanism for kinase inhibitors. researchgate.netjst.go.jp

Derivatives of the closely related 7-azaindole have been shown to inhibit a wide range of kinases, and it is this potential for broad-spectrum kinase inhibition that drives much of the research into diazaindole compounds. researchgate.net For instance, some 7-azaindole derivatives have demonstrated inhibitory activity against c-Jun N-terminal kinase (JNK), a key player in inflammatory and neurodegenerative diseases. google.com The binding mode of these inhibitors can vary, with some adopting a "normal" orientation and others a "flipped" orientation within the kinase's active site, highlighting the subtle structural changes that can influence protein-ligand interactions. jst.go.jp

Furthermore, the introduction of a methyl group, as in this compound, can influence the compound's metabolic stability and its interactions with target proteins. icr.ac.uk Structure-based drug design efforts have utilized such modifications to fine-tune the selectivity and potency of kinase inhibitors, aiming to enhance their therapeutic profiles. icr.ac.uk

Exploration of Therapeutic Potential Across Diverse Disease Areas

The structural features of this compound and its derivatives make them promising candidates for therapeutic intervention in a variety of diseases, including autoimmune diseases, neoplasms, and inflammatory disorders. google.com The underlying mechanism for this broad potential often lies in the inhibition of protein kinases, which are frequently dysregulated in these pathological conditions. google.com

Autoimmune Diseases and Inflammatory Disorders:

The dysregulation of protein kinases is a hallmark of many autoimmune and inflammatory diseases. google.comnih.gov The potential of 4,7-diazaindole derivatives to act as protein kinase inhibitors suggests their utility in these conditions. google.com For instance, the inhibition of kinases like JNK by related azaindole compounds points to a potential therapeutic avenue for inflammatory diseases. google.com A recent study on a different brominated compound, methyl 3-bromo-4,5-dihydroxybenzoate, demonstrated its ability to attenuate inflammatory bowel disease by regulating the TLR/NF-κB signaling pathways, highlighting the potential of brominated heterocyclic compounds in treating inflammatory conditions. nih.govmdpi.com

Neoplasms:

Cancer is another area where kinase inhibitors have made a significant impact. The overexpression or mutation of protein kinases is a common driver of tumor growth and survival. The 4,7-diazaindole scaffold is considered an important intermediate in the synthesis of protein kinase inhibitor drugs for neoplasms. google.com Derivatives of the related 7-azaindole have shown antitumor properties by inhibiting specific kinases involved in tumor progression and angiogenesis.

The following table summarizes the potential therapeutic applications of this compound and its analogs based on the known activity of the core scaffold and related compounds.

| Disease Area | Rationale | Key Molecular Targets (Potential) |

| Autoimmune Diseases | Inhibition of dysregulated protein kinases involved in immune responses. google.comnih.gov | Protein Kinases |

| Neoplasms | Inhibition of protein kinases that drive tumor growth and proliferation. google.com | Protein Kinases |

| Inflammatory Disorders | Modulation of inflammatory signaling pathways through kinase inhibition. google.comgoogle.com | Protein Kinases (e.g., JNK) |

Structure-Activity Relationship (SAR) Studies and Structure-Based Drug Design Initiatives for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds like this compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity. nih.gov For azaindole-based compounds, SAR studies have been instrumental in developing potent and selective kinase inhibitors. jst.go.jp

Key aspects of SAR for azaindole and diazaindole derivatives include:

The Azaindole Core: The core heterocyclic ring system is fundamental for activity, particularly its ability to form key hydrogen bonds with the hinge region of kinases. researchgate.netjst.go.jpnih.gov

Substituents on the Ring System: The type and position of substituents on the diazaindole ring can significantly influence potency, selectivity, and pharmacokinetic properties. jst.go.jp For example, in a series of 3,5-disubstituted-7-azaindoles, methylation of the indole nitrogen led to a loss of activity against T. brucei, indicating the importance of the NH group for biological activity in that specific context. nih.gov

The N-Methyl Group: The presence of the methyl group on the nitrogen atom, as in this compound, can impact factors like metabolic stability. icr.ac.uk In some inhibitor series, the introduction of a methyl group has been shown to curb metabolism. icr.ac.uk

The Bromo Substituent: The bromine atom at the 5-position can also be a key site for modification or interaction. In related compounds, halogen atoms can be substituted with other functional groups to alter the molecule's properties.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool in conjunction with SAR studies. jst.go.jpicr.ac.uk By understanding how a compound binds to its target, researchers can make more rational design choices to improve its properties. For example, starting from a known dual polo-like kinase (PLK)-1 and bromodomain-4 (BRD4) inhibitor, structure-based design was used to create compounds with a dual anaplastic lymphoma kinase (ALK)-BRD4 profile. icr.ac.uk This highlights how understanding the structural basis of interaction can guide the development of inhibitors with desired selectivity profiles.

The table below outlines key structural features and their potential impact on the activity of this compound analogs, based on findings from related azaindole series.

| Structural Feature | Potential Impact on Activity |

| 4,7-Diazaindole Core | Essential for hinge-binding in kinases. researchgate.netjst.go.jp |

| N-Methyl Group | Can influence metabolic stability and target interactions. icr.ac.uk |

| 5-Bromo Substituent | A site for further chemical modification to alter properties. |

| Other Substitutions | Can be systematically varied to optimize potency, selectivity, and pharmacokinetics. jst.go.jpnih.gov |

Applications in Materials Science and Advanced Technologies

N-Methyl-5-bromo-4,7-diazaindole as a Building Block for the Synthesis of Novel Functional Materials

This compound serves as a highly versatile precursor for the synthesis of complex functional materials. The azaindole scaffold is considered a "privileged structure" in chemistry due to its widespread appearance in functional molecules. researchgate.net The specific arrangement of atoms in this compound offers multiple sites for chemical modification, enabling the construction of larger, tailor-made molecular architectures.

The bromine atom at position 6 is a particularly important feature, acting as a reactive "handle" for various transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in modern organic synthesis, can be employed at this position. beilstein-journals.orgresearchgate.net These reactions allow for the attachment of a wide array of functional groups, including aryl, alkynyl, and other organic moieties. This modular approach is crucial for building complex systems where specific electronic or photophysical properties are desired. For instance, a scalable synthesis for a related 7-methyl-4-azaindole utilized a bromine atom as a strategic placeholder to guide the reaction sequence, highlighting the utility of halogenated intermediates in constructing complex heterocyclic systems. researchgate.net

The N-methyl group on the pyrrole (B145914) ring also plays a significant role. It enhances the compound's stability and influences its solubility in organic solvents, which is a critical factor for solution-based processing of materials. Furthermore, the methyl group can affect the intermolecular packing in the solid state, which in turn influences the bulk material's electronic and optical properties. The ability to synthetically elaborate on the diazaindole core makes this compound a key building block for creating a diverse library of functional organic materials. researchgate.net

Development of Materials with Tailored Electronic or Optical Properties Utilizing the Diazaindole Framework

The 4,7-diazaindole framework possesses inherent electronic and optical properties that make it an attractive candidate for new materials. As a nitrogen-rich heterocyclic system, it is π-deficient compared to traditional indoles, which results in distinct electronic characteristics. Research into diazaindole derivatives has highlighted their potential for superior photophysical properties. chemrxiv.org

The development of materials with tailored functionalities hinges on the ability to systematically modify the core structure to fine-tune its properties. The substituents on this compound are critical for this purpose. The strategic placement of the bromine atom and the methyl group alters the molecule's electron distribution and energy levels. By replacing the bromine atom through cross-coupling reactions, researchers can introduce various electron-donating or electron-withdrawing groups. This modulation directly impacts the material's photophysical behavior, including its absorption and emission wavelengths, fluorescence quantum yield, and excited-state lifetime. beilstein-journals.orgresearchgate.net

For example, studies on other substituted heterocyclic systems have demonstrated that the substitution pattern can precisely tune the emission color, potentially leading to materials that emit in the blue or green regions of the spectrum, which are highly sought after for display technologies. researchgate.net Furthermore, organizing these molecules into crystalline structures can lead to a significant enhancement in emission and even laser action, demonstrating that control over both molecular structure and solid-state packing is key to unlocking advanced optical properties. bohrium.com

The following interactive table illustrates the principle of how modifying the core N-Methyl-4,7-diazaindole structure by attaching different functional groups (R) at the 5-position (via substitution of the bromine) could theoretically impact key optical properties.

| Functional Group (R) at 5-position | Predicted Max Absorption (λ_abs, nm) | Predicted Max Emission (λ_em, nm) | Predicted Fluorescence Quantum Yield (Φ_F) | Rationale for Property Change |

| -Br (original compound) | 310 | 380 | 0.20 | Baseline properties of the bromo-substituted core. |

| -Phenyl | 330 | 410 | 0.35 | Increased π-conjugation extends the system, leading to a red-shift in absorption and emission. |

| -4-Methoxyphenyl (Electron-Donating) | 345 | 440 | 0.50 | The electron-donating group increases the HOMO energy level, narrowing the band gap and further red-shifting emission. |

| -4-Cyanophenyl (Electron-Withdrawing) | 325 | 425 | 0.25 | The electron-withdrawing group lowers the LUMO energy level, potentially enhancing charge-transfer character. |

Note: The data in this table is illustrative and based on general principles of structure-property relationships in fluorescent organic molecules. Actual values would require experimental synthesis and measurement.

Exploration of this compound in the Fabrication of Electronic Devices

While detailed reports on the integration of this compound into specific electronic devices are not extensively documented, the broader class of azaindole and diazaindole derivatives is actively being explored for such applications. The unique properties of this structural family make them promising candidates for components in organic electronics. researchgate.netbohrium.com

One of the most promising areas of application is in Organic Light-Emitting Diodes (OLEDs). The strong fluorescence and tunable emission characteristics of azaindole derivatives are highly desirable for creating efficient and color-pure electroluminescent materials. researchgate.netbohrium.com The ability to modify the diazaindole core, as discussed previously, allows for the synthesis of materials that can act as emitters or hosts in the emissive layer of an OLED device. Supplier catalogs sometimes categorize intermediates like 4,7-diazaindole derivatives under "OLED Intermediates," indicating their recognized potential in this industry. echemi.comechemi.com

Furthermore, related heterocyclic compounds have been investigated as organic semiconductor laser dyes. bohrium.com The development of crystalline microfibers from 7-azaindole (B17877) derivatives that exhibit lasing properties suggests that this compound could be a precursor to materials for next-generation organic solid-state lasers. The nitrogen atoms in the diazaindole ring can also influence charge transport properties, making these materials potentially useful in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices. The rich photophysical behavior of diazaindoles, including their potential for excited-state proton transfer, makes them a fascinating platform for developing new photoresponsive electronic materials. bohrium.comiaea.org

Future Research Directions and Emerging Paradigms for N Methyl 5 Bromo 4,7 Diazaindole

Advancements in Sustainable Synthesis and Green Chemistry Methodologies for Diazaindole Derivatives

The synthesis of diazaindole derivatives, including N-Methyl-5-bromo-4,7-diazaindole, is an area of active research. Future efforts are increasingly focused on developing sustainable and environmentally benign synthetic routes in line with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. jddhs.commdpi.com

Key advancements in green synthesis for related N-heterocycles involve one-pot reactions, the use of alternative solvents, and innovative catalytic systems. mdpi.com For instance, cascade procedures that combine multiple reaction steps, such as a palladium-catalyzed N-arylation followed by a Sonogashira reaction and subsequent cyclization, can significantly improve efficiency and reduce waste. mdpi.com The development of methodologies that utilize green solvents like water, ionic liquids, or deep eutectic solvents is a critical focus, as these can replace hazardous and volatile organic solvents traditionally used in synthesis. sjp.ac.lk

Furthermore, energy-efficient techniques such as microwave-assisted synthesis are being explored to shorten reaction times and reduce energy consumption. jddhs.comsjp.ac.lk Catalyst-free reactions, where possible, or the use of recyclable heterogeneous catalysts, are also central to developing sustainable protocols. sjp.ac.lk These strategies not only offer environmental benefits but also align with the need for cost-effective and scalable production of pharmaceutically relevant compounds. sjp.ac.lkresearchgate.net The application of these green principles to the synthesis of this compound could lead to more efficient and environmentally responsible manufacturing processes.

| Green Chemistry Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Waste Prevention | One-pot/Cascade Reactions | Reduces intermediate isolation steps, solvent use, and waste generation. | mdpi.com |

| Safer Solvents | Use of Water, Ionic Liquids, Deep Eutectic Solvents | Minimizes use of volatile organic compounds (VOCs), reduces toxicity. | sjp.ac.lk |

| Energy Efficiency | Microwave-Assisted Synthesis | Accelerates reaction rates, leading to shorter reaction times and lower energy consumption. | jddhs.comsjp.ac.lk |

| Catalysis | Heterogeneous or Recyclable Catalysts | Facilitates easy separation and reuse of the catalyst, reducing waste and cost. | sjp.ac.lkresearchgate.net |

| Atom Economy | Catalyst-Free Reactions | Avoids the use of catalysts altogether, simplifying purification and reducing potential metal contamination. | sjp.ac.lk |

Integration of Artificial Intelligence and Machine Learning Approaches in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research and development of novel compounds like this compound. nih.gov These computational tools can process vast and complex datasets to accelerate various stages of drug discovery, from target identification to synthesis planning. nih.govijirt.org

| Application Area | AI/ML Technique | Potential Impact | Reference |

|---|---|---|---|

| Drug Design | Generative Models, Deep Learning | Design of novel diazaindole analogs with optimized activity and safety profiles. | nih.govijirt.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Accurate prediction of biological activity, toxicity, and ADME properties. | nih.gov |

| Target Identification | Pattern Recognition, Network Analysis | Identification of potential biological targets by analyzing large-scale biological data. | ijirt.org |

| Synthesis Planning | Retrosynthesis Algorithms | Prediction of optimal and novel synthetic pathways. | nih.gov |

| Reaction Optimization | Predictive Modeling | Forecasting reaction yields and identifying ideal experimental conditions. | eurekalert.orgillinois.edu |

Identification of Novel Biological Targets and Exploration of Unconventional Therapeutic Modalities

Future research on this compound will likely focus on identifying novel biological targets and exploring therapeutic applications beyond conventional mechanisms. The azaindole scaffold is a versatile structure known to interact with a range of biological targets, particularly protein kinases. researchgate.net For example, certain 7-azaindole (B17877) derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target for hepatocellular carcinoma. acs.org

Computational approaches, such as in silico repositioning, can be powerful tools for identifying new potential targets for existing chemical scaffolds. nih.gov By screening a library of compounds against known protein structures, it is possible to predict new interactions and therapeutic uses. For the diazaindole core, this could unveil targets in areas such as neurodegenerative diseases, where indole (B1671886) derivatives have shown potential as inhibitors of enzymes like pro-matrix metalloproteinase-9 (proMMP-9). nih.gov

Exploration of unconventional therapeutic modalities could involve investigating the potential of this compound to act as an allosteric modulator, disrupt protein-protein interactions, or target epigenetic enzymes. These mechanisms offer new avenues for therapeutic intervention that can overcome the limitations of traditional active-site inhibitors. Given the wide range of biological activities reported for azaindole derivatives, from anticancer to antiviral properties, a broad and systematic investigation into novel targets for this compound is a promising direction for future research. researchgate.net

| Potential Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | FGFR4, VEGFR-2 | Oncology | acs.orgnih.gov |

| Metalloproteinases | proMMP-9 | Neurodegenerative Diseases | nih.gov |

| Viral Proteins | Various | Infectious Diseases (e.g., HIV, Influenza) | researchgate.net |

| Epigenetic Targets | Histone Deacetylases (HDACs), Methyltransferases | Oncology, Inflammatory Diseases | N/A |

Development of Cutting-Edge Analytical Techniques for Enhanced Characterization of this compound and its Metabolites

A thorough understanding of the physicochemical properties of this compound is crucial for its development as a research tool or therapeutic agent. Cutting-edge analytical techniques are essential for this detailed characterization. Laser spectroscopic methods have been employed to study related diazaindole molecules in the gas phase, providing a wealth of information about their electronic structure and photostability. rsc.org

Techniques such as laser-induced fluorescence (LIF), resonant two-color two-photon ionization spectroscopy (R2PI), and fluorescence-dip infrared spectroscopy (FDIR) can be used to determine fundamental properties. chemrxiv.orgchemrxiv.org These include ground and excited state vibrational frequencies, ionization potential, and N-H stretching frequencies, which can indicate changes in acidity upon electronic excitation. rsc.orgchemrxiv.org Such detailed spectroscopic data are valuable for understanding the molecule's intrinsic properties and potential for photochemical reactions. chemrxiv.org For instance, a higher ionization energy compared to related indole derivatives can suggest greater photostability. rsc.org

For the characterization of this compound and its metabolites in biological systems, advanced separation and detection techniques are required. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), particularly tandem mass spectrometry (MS/MS), is the gold standard for identifying and quantifying metabolites. This approach allows for the structural elucidation of metabolic products, which is critical for understanding the compound's fate in a biological system. Furthermore, green analytical techniques, such as near-infrared (NIR) spectroscopy, can offer real-time monitoring of processes without the need for extensive sample preparation or solvent use. jddhs.com

| Technique | Abbreviation | Information Obtained | Reference |

|---|---|---|---|

| Laser-Induced Fluorescence | LIF | Vibrational frequencies in the excited electronic state. | rsc.orgchemrxiv.org |

| Resonant Two-Color Two-Photon Ionization | R2PI | Precise electronic transition energies and excited state vibrational modes. | chemrxiv.orgacs.org |

| Fluorescence-Dip Infrared Spectroscopy | FDIR | Ground state N-H stretching frequencies and other vibrational modes. | chemrxiv.orgacs.org |

| Photoionization Efficiency Spectroscopy | PIE | Accurate determination of ionization energy. | rsc.orgchemrxiv.org |